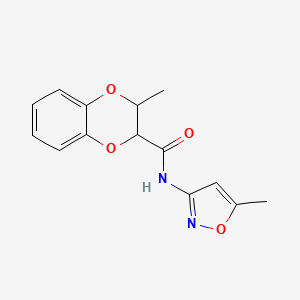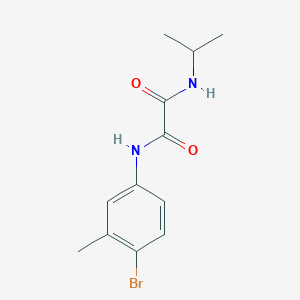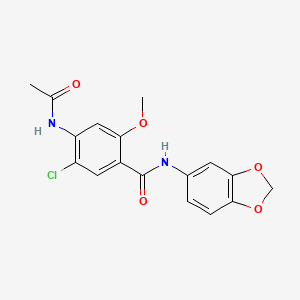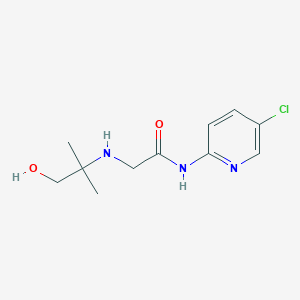![molecular formula C15H19N5O3S B4394692 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine](/img/structure/B4394692.png)
1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine
Descripción general
Descripción
1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine, also known as MPTP, is a synthetic organic compound that has gained significant attention among scientists due to its potential therapeutic applications. MPTP is a tetrazole-based compound that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mecanismo De Acción
The exact mechanism of action of 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine has been shown to interact with GABA receptors, voltage-gated ion channels, and other molecular targets.
Biochemical and Physiological Effects:
1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and suppress seizures in various animal models. In addition, 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine in lab experiments is its ability to modulate various molecular targets in the central nervous system. This makes it a useful tool for investigating the mechanisms underlying various neurological disorders. However, one of the main limitations of using 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine is its potential toxicity. 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine has been shown to induce neurotoxicity in animal models, which limits its use in long-term studies.
Direcciones Futuras
There are several future directions for the research on 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine. One area of interest is the development of novel 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine derivatives with improved efficacy and reduced toxicity. Another area of interest is the investigation of the potential use of 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Finally, the elucidation of the exact mechanism of action of 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine will be an important area of research in the future.
Aplicaciones Científicas De Investigación
1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. In addition, 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-24(22,23)13-7-5-12(6-8-13)15-16-18-20(17-15)11-14(21)19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZNXXSNKPNXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Methanesulfonyl-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4394622.png)

![N-[4-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B4394648.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B4394657.png)



![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4394695.png)
![5-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4394702.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4394704.png)
![N-{2-[(3-methylbenzoyl)amino]ethyl}nicotinamide](/img/structure/B4394712.png)
